![molecular formula C9H16N4 B13188212 1-[2-(1h-Imidazol-4-yl)ethyl]piperazine CAS No. 381721-54-6](/img/structure/B13188212.png)
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine is a compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1h-Imidazol-4-yl)ethyl]piperazine typically involves the reaction of imidazole derivatives with piperazine derivatives. One common method involves the alkylation of imidazole with a suitable alkyl halide, followed by the reaction with piperazine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(1h-Imidazol-4-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-Imidazol-1-yl)ethylamine: This compound features an imidazole ring and an ethylamine group, but lacks the piperazine ring.
1-(2-Imidazol-1-yl)ethylbenzene: This compound features an imidazole ring and an ethylbenzene group, but lacks the piperazine ring.
1-(2-Imidazol-1-yl)ethylmethane: This compound features an imidazole ring and an ethylmethane group, but lacks the piperazine ring.
The uniqueness of this compound lies in the presence of both the imidazole and piperazine rings, which can confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
381721-54-6 |
|---|---|
Molekularformel |
C9H16N4 |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[2-(1H-imidazol-5-yl)ethyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13/h7-8,10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
IEDZFJRRPRENCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


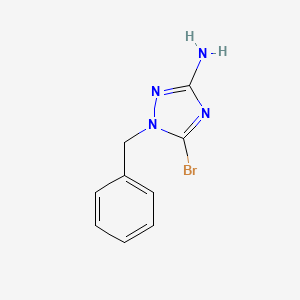

![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
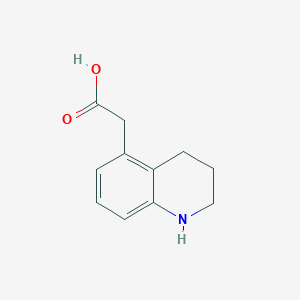
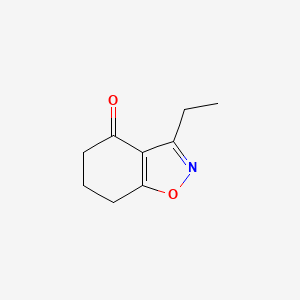
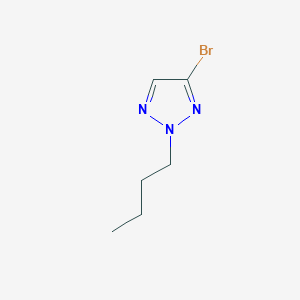
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
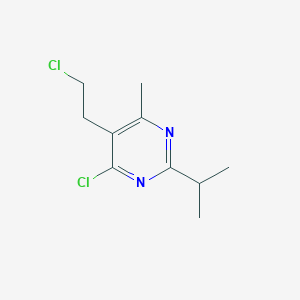

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)

